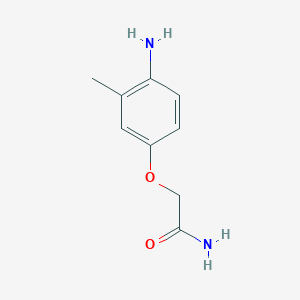
2-(4-Amino-3-methylphenoxy)acetamide
概要
説明
“2-(4-Amino-3-methylphenoxy)acetamide” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a powder in physical form .
Synthesis Analysis
The synthesis of “this compound” and similar acetamide derivatives has been reported in the literature . The process involves the reaction of primary and secondary amines with chloroacetyl chloride under microwave irradiation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12N2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) .科学的研究の応用
Synthesis Processes and Chemical Reactions
- Chemoselective Acetylation: The acetylation of 2-aminophenol, a key step in synthesizing compounds like N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, uses catalysts like Novozym 435. This process involves various acyl donors and parameters like agitation speed, solvent, and temperature (Magadum & Yadav, 2018).
- Synthesis of Derivatives: The creation of 4-Chloro-2-hydroxyacetophenone from 3-aminophenol, involving steps like acetylation and methylation, produces compounds such as N-(4-acetyl-3-hydroxyphenyl)acetamide (Da-wei, 2011).
Pharmaceutical and Biological Applications
- Anticonvulsant Properties: Some derivatives, like primary amino acid derivatives, have been investigated for their potent anticonvulsant activities. Substitutions at certain sites in these molecules can significantly impact their efficacy (King et al., 2011).
- Antimicrobial Evaluation: Novel compounds derived from 2-(4-Chloro-3-methylphenoxy)acetamide show significant antibacterial and antifungal properties. These include derivatives like N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide (Fuloria et al., 2009).
- Anticancer Activities: Certain derivatives of 2-(substituted phenoxy)acetamide demonstrate potential as anticancer agents. The specific structural features of these derivatives contribute to their activity against cancer cells (Rani et al., 2014).
Chemical Structure and Properties
- Hydrogen Bond Studies: Studies on hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides provide insights into the molecular interactions and electronic behaviors of these compounds (Romero & Margarita, 2008).
- Crystal Structure Analysis: The crystal structures of some derivatives, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveal important aspects of their molecular conformation and potential for pharmacological activity (Camerman et al., 2005).
Applications in Astrochemistry
- Reactions in Astrochemical Environments: The reaction of hydrogen atoms with acetamide derivatives in astrochemical settings, like in solid para-hydrogen matrices, suggests potential pathways for the formation of complex organic molecules in interstellar mediums (Haupa et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
2-(4-amino-3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLLIFBZVNWWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

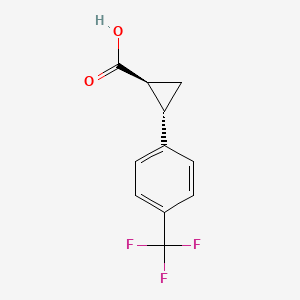
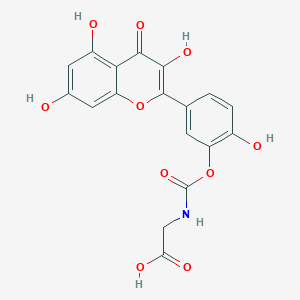
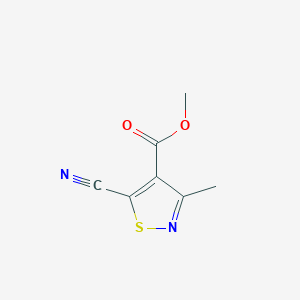
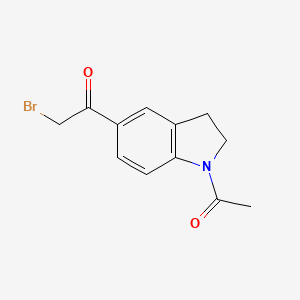
![3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline](/img/structure/B3250193.png)
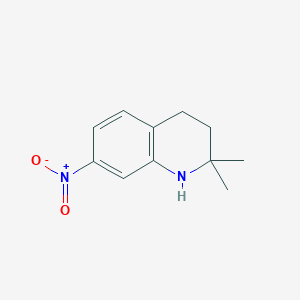
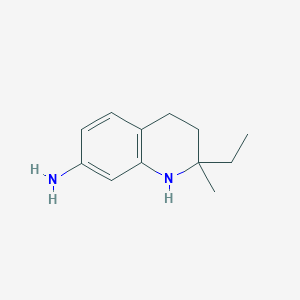
![Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine](/img/structure/B3250219.png)
![7-nitrospiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]](/img/structure/B3250226.png)
![8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole](/img/structure/B3250242.png)

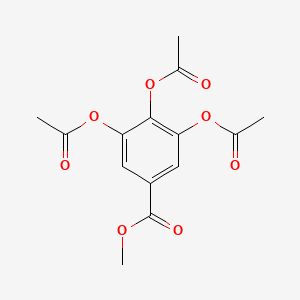
![6,8-Dichloro[1,3]dioxolo[4,5-G]quinazoline](/img/structure/B3250273.png)
